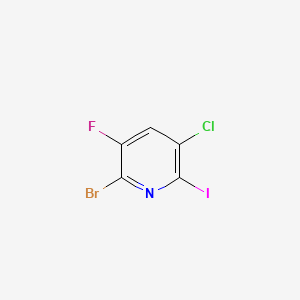

2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Description

BenchChem offers high-quality 2-Bromo-5-chloro-3-fluoro-6-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-fluoro-6-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-chloro-3-fluoro-6-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQLHBLZJNFELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-chloro-3-fluoro-6-iodopyridine safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Introduction: The Precautionary Principle in Practice

2-Bromo-5-chloro-3-fluoro-6-iodopyridine is a highly substituted pyridine derivative, a class of compounds essential in medicinal chemistry and pharmaceutical development.[1] The presence of four different halogens on the pyridine ring suggests unique reactivity and potential biological activity, making it a valuable building block. However, this structural complexity also necessitates a thorough and cautious approach to its handling.

In the absence of a dedicated Safety Data Sheet, we must operate under the precautionary principle. This guide synthesizes hazard data from numerous related halogenated pyridines to construct a robust safety framework. The underlying logic is that the toxicological and chemical properties of this molecule will likely reflect a composite of the hazards associated with its individual structural components (e.g., bromopyridines, chlorofluoropyridines, iodopyridines).

Synthesized Hazard Identification and Classification

Based on an analysis of related compounds, 2-Bromo-5-chloro-3-fluoro-6-iodopyridine should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are inferred from analogous materials.[2][3][4]

Signal Word: Warning or Danger

Probable Hazard Profile

| Hazard Class | GHS Hazard Statement | Rationale / Source Compounds |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Common across most halogenated pyridines.[2][3][4] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | A potential hazard based on related structures.[3] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | A potential hazard based on related structures.[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | A frequently cited hazard for this class of compounds.[3][4] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | A frequently cited hazard for this class of compounds.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Common for pyridine-based compounds and their derivatives.[3][4] |

Note: Some related pyridines carry more severe classifications, such as "Toxic if swallowed" (H301) or "Fatal in contact with skin" (H310).[5] Therefore, exposure should be minimized at all times.

Anticipated Precautionary Statements

A synthesis of precautionary advice from related compounds suggests the following as best practice:[3][5][6]

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands and skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Core Protocols for Risk Mitigation

Adherence to rigorous, well-understood protocols is the cornerstone of laboratory safety. The following sections detail the essential workflows for handling 2-Bromo-5-chloro-3-fluoro-6-iodopyridine.

Handling and Storage Protocol

The chemical stability of halogenated pyridines can be influenced by light, moisture, and temperature.[7][8] Proper handling and storage are critical to maintain compound integrity and ensure user safety.

Methodology:

-

Work Area Preparation: All manipulations must be conducted within a certified chemical fume hood to control exposure to dust or vapors.[9] The work surface should be clean and clear of incompatible materials, particularly strong oxidizing agents and strong acids.[10]

-

Container Handling: Keep the container tightly sealed when not in use.[9] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Use only spark-proof tools for handling.

-

Weighing and Transfer: This compound is likely a solid at room temperature.[6] Weighing should be performed in the fume hood. Avoid creating dust; if the material is a fine powder, handle it with extreme care.

-

Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and dark place.[8] A dedicated, ventilated cabinet for hazardous materials is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against degradation.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Personal Protective Equipment (PPE) Selection

Given the synthesized hazard profile, a multi-layered PPE approach is mandatory. The causality is clear: the potential for skin, eye, and respiratory irritation, coupled with acute toxicity risks, requires comprehensive barrier protection.

Methodology:

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[11] A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[9] Latex gloves are not suitable. Gloves must be inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Dispose of contaminated gloves immediately.

-

Lab Coat: A clean, buttoned lab coat must be worn at all times.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with an organic vapor cartridge) is required.

Diagram 1: PPE Selection Workflow

A decision tree for selecting appropriate Personal Protective Equipment (PPE).

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always seek professional medical attention after any exposure and provide the attending physician with this safety guide.[6]

-

Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6]

Diagram 2: First Aid Response Flowchart

Decision-making process for first aid response following an exposure.

Accidental Release Measures

A swift and correct response to a spill is essential to prevent wider contamination and exposure.

Methodology:

-

Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (fume hood should be running).

-

Protect: Don the appropriate PPE as outlined in section 3.2, including respiratory protection.

-

Contain & Clean:

-

Do not use water for cleanup as it may spread the material.

-

Use a dry cleanup method.[3] Carefully sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste. Avoid generating dust.[11]

-

Use an inert absorbent material (e.g., vermiculite, dry sand) for any dissolved material.

-

-

Decontaminate: Once the material is collected, decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials (including gloves, absorbent material, etc.) must be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.[5]

Fire-Fighting Measures

While many solid halogenated pyridines are not considered highly flammable, they can burn and, more importantly, can decompose in a fire to produce highly toxic and corrosive fumes, such as nitrogen oxides (NOx), hydrogen halides (HCl, HBr, HF, HI), and potentially cyanides.[3][10]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[11] Avoid using a high-volume water jet.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[11]

-

Procedure: If it is safe to do so, remove containers from the fire area. Use a water spray to cool fire-exposed containers.[3] Prevent fire-fighting runoff from entering drains or waterways.

Physical, Chemical, and Toxicological Data

Note: Specific, experimentally derived data for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine is largely unavailable. The table below provides data for related compounds to offer a general reference frame.

| Property | 2-Bromo-5-fluoropyridine | 2-Bromo-5-iodopyridine | 2-Bromo-5-chloro-3-iodopyridine | Inferred Property for Target Compound |

| CAS Number | 41404-58-4 | 73290-22-9 | 1211535-24-8 | 514798-09-5 [12] |

| Molecular Formula | C₅H₃BrFN | C₅H₃BrIN | C₅H₂BrClIN | C₅HBrClFIN |

| Molecular Weight | 175.99 g/mol | 283.89 g/mol | 318.34 g/mol | 336.34 g/mol |

| Appearance | Light yellow crystal | Solid | - | Likely a solid |

| Melting Point | 30-31 °C[8] | 121-123 °C[6] | - | Expected to be a solid with a moderate to high melting point |

| Toxicological Data | No specific data available. Assumed to be harmful.[3] | No specific data available.[6] | Harmful if swallowed.[2] | Handle as acutely toxic and irritating. |

| Ecological Data | No specific data available. | No specific data available. | - | Assume harmful to aquatic life. Do not release to the environment. [5] |

Conclusion: A Commitment to Safety

The handling of novel, highly functionalized chemical entities like 2-Bromo-5-chloro-3-fluoro-6-iodopyridine demands the highest standards of scientific diligence and safety awareness. While a specific SDS is not available, a comprehensive safety protocol can be effectively constructed by analyzing the hazards of structurally similar compounds. By treating this compound with the caution it deserves—employing rigorous engineering controls, mandatory personal protective equipment, and well-rehearsed emergency procedures—researchers can mitigate the inherent risks and continue their vital work in the fields of drug discovery and materials science.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

- Apollo Scientific. Safety Data Sheet: 2-Bromo-5-fluoropyridine.

- Solenis. (2019, November 22). Safety Data Sheet. Available as a general safety document example.

-

PubChem. 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

- Fisher Scientific. (2024, February 11). Safety Data Sheet: Acetaldehyde diethyl acetal.

- Acros PharmaTech Limited. Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at: [Link]

- TCI Chemicals. (2025, May 30). Safety Data Sheet: Chlorprothixene.

- Sigma-Aldrich. (2024, March 2). Safety Data Sheet. Available as a general safety document example.

-

Tsealine Pharmatech. 2-Bromo-5-fluoropyridine CAS 41404-58-4. Available at: [Link]

- Merck Millipore. Safety Data Sheet. Available as a general safety document example.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]

- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Pyridine. Available from product pages on the Sigma-Aldrich website.

- Stobec. (2014, November 10). Safety Data Sheet: Pyridine.

-

Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22695–22725. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]

-

Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK. Available at: [Link]

- PENTA. (2024, November 26). Safety Data Sheet: Pyridine.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. nj.gov [nj.gov]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. 514797-97-8|2-Bromo-5-chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

Technical Deep Dive: Structural Elucidation of Pentasubstituted Pyridine Scaffolds

Subject: 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), highly halogenated heteroaromatic scaffolds like 2-Bromo-5-chloro-3-fluoro-6-iodopyridine serve as critical, high-value intermediates. Their utility lies in the orthogonal reactivity of the four different halogen substituents (F, Cl, Br, I), allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

However, verifying the regiochemistry of such densely substituted systems is a common bottleneck. This guide details the

Part 1: Theoretical Framework & Spectral Prediction

1.1 Structural Analysis

The molecule is a pyridine ring with full substitution at all carbon positions except one.

-

Position 2: Bromine (-Br)[1]

-

Position 4: Hydrogen (-H) (The analyte)

-

Position 6: Iodine (-I)[2]

-

Nitrogen: Position 1

Key Insight: The spectrum will exhibit only one signal in the aromatic region. The challenge is not identifying the proton, but proving it resides at Position 4 rather than being a regioisomer (e.g., H at Pos 3 or 5).

1.2 The Diagnostic "Fingerprint"

The definitive confirmation of the 2-Bromo-5-chloro-3-fluoro-6-iodopyridine isomer rests on the specific coupling interaction between the Proton at C4 and the Fluorine at C3.

-

Multiplicity: The signal will appear as a Doublet (d) .

-

Coupling Mechanism: Through-bond spin-spin coupling with

F (Spin 1/2, 100% natural abundance). -

Coupling Constant (

): The H4 proton is ortho to the F3 fluorine. In pyridine systems, vicinal (-

Contrast: If the proton were meta to fluorine (a different isomer), the

would be significantly smaller (4–6 Hz).

-

1.3 Chemical Shift Prediction (Additivity Rules)

The chemical shift (

| Contribution Source | Effect | Estimated Shift Contribution |

| Pyridine Base (H4) | Base Value | ~7.40 ppm |

| 3-Fluoro (Ortho) | Strong Deshielding | +0.60 ppm |

| 5-Chloro (Ortho) | Deshielding | +0.30 ppm |

| 2-Br & 6-I (Meta) | Inductive Deshielding | +0.15 ppm |

| Total Predicted Shift | Downfield | ~8.45 ± 0.2 ppm |

Part 2: Experimental Protocol

2.1 Sample Preparation (Critical Step)

Polyhalogenated pyridines often exhibit poor solubility in standard non-polar solvents and can suffer from aggregation effects that broaden line shapes.

Reagents:

-

Solvent: DMSO-d

(Preferred for solubility and separating water peaks) or CDCl -

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[6]

Workflow:

-

Weigh 5–10 mg of the solid analyte.

-

Dissolve in 0.6 mL of DMSO-d

. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. -

Equilibrate the sample in the probe at 298 K for 5 minutes to prevent convection currents.

2.2 Acquisition Parameters

To resolve the specific coupling constant (

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Spectral Width (SW): 12–15 ppm (focus on aromatic region).

-

Acquisition Time (AQ): > 3.0 seconds (ensure high digital resolution for accurate

measurement). -

Scans (NS): 16 (Sufficient for >5 mg sample).

Part 3: Spectral Analysis & Logic

3.1 The Spectrum

Upon processing, the spectrum of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine will present a clean, distinct profile.

| Parameter | Observation | Interpretation |

| Chemical Shift | 8.30 – 8.60 ppm | Consistent with H4 in an electron-poor, tetra-halo pyridine. |

| Multiplicity | Doublet (d) | One neighbor with Spin 1/2 ( |

| Coupling ( | ~9.0 Hz | Diagnostic of vicinal ( |

| Integration | 1H | Represents the single aromatic proton. |

3.2 Logic Visualization

The following diagram illustrates the decision logic used to confirm the structure based on the observed coupling constant.

Figure 1: Decision tree for confirming the H4 position relative to Fluorine using coupling constants.

Part 4: Advanced Validation (Self-Validating Protocol)

To ensure Scientific Integrity and rule out artifacts, use these cross-validation steps:

-

The

F NMR Correlation:-

Run a

F NMR (proton-coupled). -

You should observe a corresponding doublet in the fluorine spectrum with the exact same coupling constant (

Hz). This proves the H and F are coupled to each other.

-

-

13C Satellites (Optional):

-

If the sample is concentrated (>30 mg), look for

C satellites. The

-

-

Solvent Swap:

-

If the doublet is broad (due to quadrupole relaxation of adjacent Cl/Br/I), switch to Acetone-d

. This often sharpens the lines of quadrupolar-rich molecules.

-

References

-

Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Coupling Constants. University of Wisconsin-Madison. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source on Pyridine chemical shifts).

Sources

- 1. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 4. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

13C NMR of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Technical Guide: C NMR Characterization of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Executive Summary

2-Bromo-5-chloro-3-fluoro-6-iodopyridine represents a highly functionalized heterocyclic scaffold, primarily utilized in complex drug discovery campaigns (e.g., PROTAC linkers or fragment-based design). Its structural uniqueness lies in the presence of four distinct halogens on a single pyridine ring. This creates a challenging NMR environment characterized by extreme electronic push-pull effects , relativistic heavy-atom shielding , and complex spin-spin coupling .

This guide provides a rigorous framework for the acquisition, assignment, and validation of the

Part 1: Structural Analysis & Theoretical Framework

The Electronic Landscape

To accurately assign the spectrum, one must deconstruct the competing electronic effects of the substituents. The pyridine ring itself is electron-deficient, but the halogens introduce specific perturbations:

-

Fluorine (C3): The most electronegative element. It exerts a massive inductive withdrawal (-I) and a mesomeric donation (+M). In

C NMR, this results in a significant deshielding (downfield shift) of the attached carbon (ipso-effect) and large -

Iodine (C6): Iodine is unique due to the "Heavy Atom Effect" (Spin-Orbit Coupling). Unlike lighter halogens that deshield the ipso-carbon, Iodine causes a dramatic shielding (upfield shift) , often pushing the

-carbon of a pyridine ring from its typical ~150 ppm range down to ~110–125 ppm. -

Bromine (C2) & Chlorine (C5): exert moderate inductive and mesomeric effects, with Bromine contributing a minor heavy atom shielding effect.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for predicting the chemical shifts based on substituent effects.

Caption: Logical flow for predicting chemical shifts by superimposing substituent effects onto the pyridine core.

Part 2: Predicted Assignment & Coupling Constants

Since this specific tetra-halogenated intermediate is rare, the following assignment is derived from high-fidelity increment systems and analogous literature values for poly-halogenated pyridines.

The Assignment Table

| Position | Carbon Type | Predicted Shift ( | Multiplicity ( | Cause of Shift / Feature |

| C3 | C | 152.0 – 158.0 | Doublet ( | Direct attachment to F (Deshielding). |

| C2 | C | 140.0 – 145.0 | Doublet ( | |

| C4 | C-H | 128.0 – 134.0 | Doublet ( | Only protonated carbon. DEPT/HSQC positive. |

| C5 | C | 128.0 – 132.0 | Doublet ( | |

| C6 | C | 115.0 – 125.0 | Doublet ( | Heavy Atom Effect. Anomalous upfield shift for |

Key Diagnostic Feature: The most critical feature to confirm the structure is C6 . In a standard pyridine, C2 and C6 are usually the most downfield signals (~150 ppm). Here, C6 will appear surprisingly upfield (near the aromatic region center) due to the Iodine atom.

Part 3: Experimental Protocol (Self-Validating System)

The Quaternary Carbon Challenge

This molecule possesses four quaternary carbons (C2, C3, C5, C6) and only one protonated carbon (C4).

-

Problem: Quaternary carbons have very long Spin-Lattice Relaxation times (

), often exceeding 30-60 seconds. Standard parameters (D1 = 2 sec) will saturate these nuclei, resulting in invisible or non-integrable peaks. -

Solution: Use a relaxation agent to bypass the

bottleneck.[1][2][3][4]

Reagent Preparation: Cr(acac) Method

Chromium(III) acetylacetonate [Cr(acac)

Step-by-Step Protocol:

-

Sample Mass: Weigh 20–30 mg of the pyridine derivative.

-

Solvent: Dissolve in 0.6 mL of CDCl

(Chloroform-d).-

Note: DMSO-

is acceptable but Cr(acac)

-

-

Relaxation Agent Addition: Add 1–2 mg of Cr(acac)

to the NMR tube.-

Visual Check: The solution should turn a light purple/lavender color.

-

Warning: Do not exceed 5 mg, or line broadening (shortened

) will obscure the

-

-

Filtration: If any undissolved solids remain, filter through a cotton plug into a fresh tube to prevent field inhomogeneity.

Acquisition Parameters

Set up the instrument (minimum 400 MHz recommended) with the following specific parameters to ensure visibility of all carbons and couplings.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgig (Inverse Gated) or zgpg30 | Inverse gated decouples protons only during acquisition to eliminate NOE, ensuring quantitative integration. |

| Spectral Width | 240 ppm | Ensure C3 (downfield ~158 ppm) and C-I (upfield) are covered. Center at 100 ppm. |

| Relaxation Delay (D1) | 2.0 – 3.0 sec | With Cr(acac) |

| Scans (NS) | 1024 – 4096 | |

| Acquisition Time (AQ) | 1.0 sec | Sufficient for resolution of ~1 Hz (to see small |

Part 4: Workflow Visualization

The following diagram outlines the experimental decision matrix, ensuring a "First-Time-Right" spectrum.

Caption: Experimental workflow emphasizing the use of relaxation agents for quaternary-rich heterocycles.

Part 5: Troubleshooting & Quality Control

To ensure the data is trustworthy (Trustworthiness pillar), apply these checks:

-

The HSQC Validation: Run a

HSQC. You should see exactly one correlation .-

If you see correlations to C2, C3, C5, or C6, your synthesis failed (incomplete halogenation).

-

The HSQC cross-peak identifies C4 definitively. All other carbons in the 1D

C spectrum must be quaternary (check via DEPT-135 if unsure; DEPT will show C4 up/down and suppress the rest).

-

-

The Fluorine Splitting Check:

-

C3 must appear as a doublet with

Hz. -

If C3 appears as a singlet, check if your decoupler is accidentally set to decouple

F (rare, but possible on triple-resonance probes). -

If peaks are broad and featureless, you likely added too much Cr(acac)

. Dilute the sample.

-

-

Solvent Peak Referencing: Reference the middle peak of the CDCl

triplet to 77.16 ppm . Do not rely on TMS if using Cr(acac)

References

-

Heavy

C Shifts:- Source: IUPAC / University of Wisconsin. "Heavy Atom Effects in NMR.

-

Verification:

-

Fluorine-Carbon Coupling Constants

- Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Verification:

-

Use of Relax

):- Source: Caytan, E., et al. (2007).

-

Verification:

-

Pyridine Chemical Shift Data

- Source: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Provides base increment values for pyridine substitution.

-

Verification:

Sources

- 1. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 2. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Polyhalogenated Pyridines for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polyhalogenated Pyridines

Polyhalogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique electronic properties and the presence of multiple, differentially reactive halogen substituents make them exceptionally versatile synthons. The pyridine core, a π-deficient heteroaromatic system, is a prevalent scaffold in a vast array of biologically active molecules.[2] The strategic introduction of halogens onto this ring system provides synthetic chemists with a powerful toolkit for late-stage functionalization and the construction of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity principles of polyhalogenated pyridines, focusing on the causality behind experimental choices to empower researchers in drug development and synthetic chemistry. We will delve into the nuances of nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and more specialized transformations, offering both mechanistic understanding and practical, field-proven insights.

Fundamental Principles: Understanding the Electronic Landscape

The reactivity of any pyridine derivative is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This nitrogen atom polarizes the ring, creating positions that are susceptible to nucleophilic attack, a characteristic less common in electron-rich carbocyclic aromatic systems like benzene.[3] The introduction of strongly electronegative halogen atoms further depletes the ring of electron density, significantly activating it towards certain reaction classes.

Two primary positions on the pyridine ring are electronically activated for nucleophilic attack and oxidative addition: the C2 (α) and C4 (γ) positions.[4][5] This is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the anionic intermediates formed during these reactions through resonance.[4][5] Halogen substituents, therefore, serve a dual role: they act as leaving groups and as powerful activators for the ring system.

The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most utilized transformation for functionalizing polyhalogenated pyridines. It is a reliable and often high-yielding method for forming C-N, C-O, and C-S bonds.[6]

Mechanism and Regioselectivity: The Meisenheimer Intermediate

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The rate-determining step is the initial attack of a nucleophile on a carbon atom bearing a halogen, which breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The aromaticity is then restored in the second, faster step by the expulsion of the halide leaving group.[6]

As previously mentioned, nucleophilic attack is strongly favored at the C2 and C4 positions because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5] Attack at the C3 position does not allow for this stabilization, making it kinetically disfavored.[4][5]

Caption: General mechanism of SNAr on a 4-halopyridine.

The Leaving Group Paradox: Why Fluorine Excels

In SNAr reactions, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I. This is counterintuitive when considering bond strengths alone (C-F being the strongest). The explanation lies in the rate-determining step: the nucleophilic attack.[8] The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack.[8] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6] This enhanced reactivity often allows for the use of milder reaction conditions, which is a significant advantage in complex molecule synthesis where functional group tolerance is paramount.[6]

Practical Considerations & Experimental Protocol

The choice of solvent and base is critical for a successful SNAr reaction. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[9] However, for substrates with multiple halogens, these powerful solvents can sometimes lead to over-reaction; in such cases, less polar solvents like toluene or alcohols (e.g., tert-amyl alcohol) may be employed.[9]

Table 1: Typical Conditions for SNAr on Polyhalogenated Pyridines

| Nucleophile Class | Typical Base | Solvent(s) | Temperature (°C) |

| Amines (primary, secondary) | K₂CO₃, K₃PO₄, NaOtBu | DMF, DMSO, Dioxane | 25 - 120 |

| Alcohols / Phenols | NaH, KOtBu, Cs₂CO₃ | THF, DMF | 0 - 100 |

| Thiols | NaH, K₂CO₃, Et₃N | DMF, DMSO, Acetonitrile | 0 - 80 |

Protocol 1: Synthesis of a 2-Aminopyridine Derivative via SNAr [10][11]

-

Objective: To synthesize a 2-aminopyridine derivative from a 2-chloropyridine precursor.

-

Materials:

-

2-Chloro-polyhalogenated pyridine (1.0 equiv)

-

Amine nucleophile (1.1 - 1.5 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., DMF or water, depending on substrate)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-chloro-polyhalogenated pyridine and the chosen solvent.

-

Add the amine nucleophile to the solution, followed by the portion-wise addition of NaOtBu.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

-

Precision Engineering: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized C-C and C-N bond formation, respectively.[12] These reactions provide access to a vast chemical space, particularly for creating the biaryl and hetero-biaryl scaffolds common in pharmaceuticals.[2][12]

Mechanism and Regioselectivity: The Oxidative Addition Step

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[13] This is typically the rate-determining step and is where the regioselectivity of the reaction is established.[2] For polyhalogenated pyridines, several factors influence which C-X bond will react preferentially:

-

Bond Dissociation Energy: The C-I bond is the weakest, followed by C-Br, and then C-Cl.[2] Consequently, the order of reactivity is generally I > Br > Cl. This allows for selective coupling at a more reactive halogen while leaving a less reactive one intact for subsequent transformations.

-

Position on the Ring: Similar to SNAr, oxidative addition is favored at the C2 and C4 positions due to the electronic influence of the ring nitrogen.[13][14]

-

Steric Hindrance: Bulky groups adjacent to a halogen can hinder the approach of the palladium catalyst, potentially directing the reaction to a less sterically encumbered position.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Catalyst Selection: Overcoming the Challenge of Chloropyridines

While iodinated and brominated pyridines are generally reactive substrates, the coupling of the more abundant and cost-effective chloropyridines presents a greater challenge due to the strength of the C-Cl bond.[2][15] Success in these cases hinges on the selection of a highly active catalytic system. Modern catalysts for coupling chloro-heterocycles typically involve a palladium(II) precatalyst paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium center and promote the challenging oxidative addition step.

Table 2: Comparative Catalyst Performance in Suzuki Coupling

| Catalyst System | Halopyridine | Yield (%) | Key Advantage | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | 2-Bromopyridine | High | Standard, readily available | [2] |

| Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Chloropyridine | High | Effective for C-Cl activation | [2] |

| PEPPSI-IPr / K₃PO₄ | 2-Chloropyridine | High | Air and moisture stable precatalyst | [15] |

| PdCl₂(dtbpf) / CsOAc | 3-Chloropyridine | Moderate-High | Effective for the less reactive C3 position | [14] |

Experimental Protocol: Comparative Suzuki-Miyaura Coupling[2]

-

Objective: To compare the reactivity of a 2-chloropyridine versus a 2-bromopyridine in a Suzuki-Miyaura coupling reaction.

-

Materials:

-

2-Halopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol%)

-

Ligand (e.g., SPhos; 4 mol%)

-

Base (e.g., K₃PO₄; 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

-

Procedure:

-

In a reaction tube or flask purged with an inert gas, combine the 2-halopyridine, arylboronic acid, palladium precatalyst, ligand, and base.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel and determine the yield for a direct comparison.

-

Advanced & Regioselective Strategies

Beyond the two primary reaction classes, several other powerful methods exist for the selective functionalization of polyhalogenated pyridines.

Directed Metalation and Halogen/Metal Exchange

Directed ortho metalation (DoM) and halogen/metal exchange reactions offer exquisite regiocontrol. By using strong bases like lithium diisopropylamide (LDA) or organolithium reagents, a proton or a halogen can be selectively removed to generate a potent pyridyl-metal nucleophile.[16] This intermediate can then be trapped with a wide variety of electrophiles. The regioselectivity is often controlled by the presence of a directing group or by carefully tuning reaction conditions such as temperature and the specific organometallic reagent used.[16]

The Halogen Dance: A Surprising Rearrangement

The halogen dance is a fascinating rearrangement where a halogen atom migrates from its original position to a different one on the aromatic ring under the influence of a strong base.[17][18] This process, which is driven by thermodynamics, can be used to synthesize isomers that are inaccessible through direct methods.[17] The reaction proceeds through a series of deprotonation and reprotonation steps, with the halogen "dancing" around the ring until it settles in the most thermodynamically stable position.[17] Recent advances have shown that catalytic amounts of bases like potassium hexamethyldisilazide (KHMDS) can dramatically accelerate this transformation.

Conclusion

Polyhalogenated pyridines are not merely inert scaffolds; they are highly tunable platforms for molecular construction. A deep understanding of their reactivity—governed by the interplay between the ring nitrogen and the halogen substituents—is essential for any scientist in the fields of drug discovery and materials science. By mastering the principles of SNAr, palladium-catalyzed cross-coupling, and more advanced regioselective techniques, researchers can unlock the full synthetic potential of this critical class of heterocycles. The choice of reaction conditions is not arbitrary; it is a calculated decision based on mechanistic principles, from leveraging the unique reactivity of fluorine in SNAr to selecting sophisticated ligand systems to activate robust C-Cl bonds in cross-coupling. This knowledge empowers the rational design of synthetic routes to novel and impactful molecules.

References

- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.

- Reddy, K. R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

- Kobe University. (2024).

- Grognet, J., et al. (2022).

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.

- RSC Publishing. (n.d.).

- Haskins, C. M., & Zultanski, S. L. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

- Chemistry Stack Exchange. (2018).

- ECHEMI. (n.d.).

- University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity.

- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- Wikipedia. (n.d.). Halogen dance rearrangement.

- Li, Y., et al. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.

- ACS Publications. (n.d.).

- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online.

- RSC Publishing. (n.d.). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums.

- Wikipedia. (n.d.).

- Chaładaj, W., et al. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.

- ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.

- Yegorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Enamine.

- ACS Publications. (2019).

- Hartwig, J. F., & Ritleng, V. (n.d.).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Douglas, J. T., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- OpenStax. (2023). 16.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.

- ResearchGate. (2025). Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors.

- RosDok. (2018).

- RSC Publishing. (n.d.). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers.

- Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- PMC. (n.d.).

- RSC Publishing. (n.d.). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers.

- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.

- MDPI. (2025).

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- YouTube. (2020).

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 10. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. znaturforsch.com [znaturforsch.com]

- 17. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Note: Site-Selective Palladium Catalysis for 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Executive Summary

The substrate 2-Bromo-5-chloro-3-fluoro-6-iodopyridine (CAS 514798-09-5) represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and PET radiotracers. Its dense functionalization offers three distinct vectors for diversification (I, Br, Cl), but this density presents a significant chemoselectivity challenge.

This guide provides validated protocols to achieve exclusive C6-selectivity (at the iodine) while preserving the C2-bromide and C5-chloride for subsequent transformations. We analyze the electronic activation provided by the C3-fluorine and C5-chlorine atoms and how this dictates catalyst selection.

The Chemoselectivity Challenge

Substrate Analysis

The pyridine ring is highly electron-deficient due to the cumulative inductive effects of four halogen atoms and the ring nitrogen.

-

C6-Iodine (Target 1): The weakest C-X bond (

). The adjacent ring nitrogen and electron-withdrawing C5-Cl further activate this position toward oxidative addition. -

C2-Bromine (Target 2): Stronger bond (

). However, it is activated by the adjacent nitrogen and the C3-F. Risk: In highly activated systems, "over-coupling" at C2 is the primary failure mode during C6 functionalization. -

C5-Chlorine (Target 3): Strong bond (

). Generally inert under standard Pd-catalyzed conditions used for I/Br. -

C3-Fluorine: Inert to cross-coupling; acts as a static electronic modifier.

Reactivity Hierarchy Visualization

Figure 1: Relative reactivity rates of halogen substituents in the oxidative addition step.

Catalyst & Ligand Selection Strategy

To achieve >98% selectivity for C6, we must select a catalyst system that is active enough to insert into C-I but sterically or electronically impeded from inserting into C-Br at low temperatures.

| Parameter | Recommendation | Rationale |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Allows precise control over Ligand:Pd ratio. Pd(PPh₃)₄ is acceptable but often contains free PPh₃ which can accelerate non-selective pathways at higher temps. |

| Ligand (L) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | The large bite angle and steric bulk of bidentate dppf favor reaction at the less hindered/more reactive C-I site and suppress C2-Br insertion [1]. |

| Alternative Ligand | PPh₃ (Triphenylphosphine) | Standard monodentate. Effective if temperature is strictly controlled (<40°C). |

| Base | Na₂CO₃ or K₃PO₄ | Weak bases minimize competing SNAr reactions (displacement of F or Cl by alkoxide/hydroxide) which are common in highly electron-deficient pyridines. |

| Solvent | Toluene/Water or DME/Water | Biphasic systems often moderate the reaction rate, enhancing selectivity compared to homogenous polar solvents like DMF. |

Protocol 1: C6-Selective Suzuki-Miyaura Coupling[1]

This protocol is optimized for coupling aryl boronic acids to the C6-position.

Reagents & Stoichiometry

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.05 equiv (Slight excess only; large excess promotes double coupling)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) : Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing (Critical): Sparge the DME and 2M Na₂CO₃ solution with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Note: Solids are added first.

-

-

Solvent Addition: Seal the vial and purge with inert gas. Inject degassed DME followed by the aqueous base via syringe.

-

Temperature Control:

-

Stir at Room Temperature (20–25°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC or LCMS.[2] The C6-I bond is extremely labile; heating is rarely required.

-

Optimization: If conversion is slow (<50% after 4h), warm to 40°C. Do not exceed 50°C to avoid C2-Br activation.

-

-

Workup:

-

Dilute with EtOAc and wash with water.

-

Dry organic layer over MgSO₄.

-

Purification: Flash chromatography. The product will typically be more polar than the starting material but less polar than the bis-coupled byproduct.

-

Protocol 2: C6-Selective Sonogashira Coupling

Coupling terminal alkynes to the C6-position requires careful management of the copper co-catalyst to prevent "Glaser" homocoupling of the alkyne.

Reagents

-

Substrate: 1.0 equiv

-

Terminal Alkyne: 1.1 equiv

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)

-

Base: Et₃N (3.0 equiv)

-

Solvent: THF or MeCN (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a Schlenk flask and cool under Argon.

-

Addition: Add Substrate, PdCl₂(PPh₃)₂, and CuI.

-

Solvation: Add anhydrous THF and Et₃N.

-

Alkyne Addition: Add the terminal alkyne dropwise last .

-

Reasoning: High local concentrations of alkyne in the presence of CuI and oxidants can lead to homocoupling.

-

-

Reaction: Stir at 0°C to Room Temperature .

-

The electron-deficient nature of the pyridine makes the C6-I extremely electrophilic. Reaction is often complete within 1 hour at 0°C.

-

-

Quench: Add saturated NH₄Cl solution (to sequester Copper) and extract with EtOAc.

Sequential Functionalization Workflow

Once the C6 position is functionalized, the reactivity profile changes.[2] The pyridine becomes slightly more electron-rich (depending on the donor nature of the new C6-substituent), but the C2-Br remains the next viable handle.

Figure 2: Sequential functionalization workflow for tri-halogenated pyridine core.

Protocol for Step 2 (C2-Br Coupling):

-

Catalyst: Use a more active system like Pd(Amphos)Cl₂ or Pd(PPh₃)₄ at elevated temperature (80°C).

-

Selectivity: At 80°C, the C2-Br will react, but the C5-Cl will generally remain intact unless highly specialized ligands (e.g., tBuXPhos) are used.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Bis-coupling (C2 & C6) | Temperature too high or catalyst too active. | Lower temp to 0°C. Switch to Pd(dppf)Cl₂. Reduce boronic acid to 0.95 equiv. |

| Dehalogenation (Hydrodeiodination) | Hydride source present (often from excess base/alcohol). | Use anhydrous solvents (THF/Toluene) instead of alcohols. Ensure inert atmosphere. |

| SNAr Byproducts (e.g., -OEt at C6) | Nucleophilic attack by alkoxide solvents. | Avoid Ethanol/Methanol. Use non-nucleophilic bases like Cs₂CO₃ in Dioxane. |

| No Reaction | Catalyst poisoning or oxidation. | Freshly degas all solvents. Ensure Pd catalyst is yellow/orange (not black Pd⁰ precipitate). |

References

-

Lutz Ackermann et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. Retrieved from [Link]

-

Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. Retrieved from [Link]

-

Schoenebeck, F., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Site-Selective Functionalization of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Polyhalogenated Pyridines

Polyhalogenated pyridines are invaluable building blocks in medicinal chemistry and materials science. Their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for a programmed and site-selective introduction of various functional groups. The title compound, 2-bromo-5-chloro-3-fluoro-6-iodopyridine, is a prime example of such a versatile scaffold. Each halogen provides a distinct handle for chemical modification, enabling the systematic and rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies and the efficient construction of complex target molecules.

This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this tetra-substituted pyridine, focusing on leveraging the inherent reactivity hierarchy of the halogens in palladium-catalyzed cross-coupling reactions.

The Hierarchy of Reactivity: A Predictive Framework for Selectivity

The cornerstone of a selective functionalization strategy is understanding the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The ease of this step is inversely correlated with the bond dissociation energy of the C-X bond.[3]

For the pyridine core , the established order of reactivity is:

C-I > C-Br > C-Cl >> C-F [1][3][4]

This predictable hierarchy allows for a stepwise functionalization, beginning with the most reactive site (C-I) under mild conditions, followed by the C-Br bond, and finally the more inert C-Cl bond, which requires more forcing conditions.[3][5] The C-F bond is generally considered unreactive in these catalytic cycles and serves as a strategic electronic modifier.

Figure 1: Hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions.

Protocol I: Selective Functionalization at C-6 via Sonogashira Coupling

The carbon-iodine bond is the most labile and therefore the ideal starting point for functionalization. The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide, is exceptionally well-suited for this transformation under mild conditions.[6][7]

Scientific Rationale for Selectivity: The significantly lower C-I bond dissociation energy allows for oxidative addition to the Pd(0) catalyst at or near room temperature.[3] This kinetic preference ensures the reaction proceeds exclusively at the C-6 position, leaving the bromo and chloro substituents untouched.

Detailed Experimental Protocol:

-

Reagents & Materials:

-

2-Bromo-5-chloro-3-fluoro-6-iodopyridine (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous, degassed THF or DMF

-

-

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add 2-bromo-5-chloro-3-fluoro-6-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

-

Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography (silica gel) to yield the 6-alkynylpyridine derivative.

-

Protocol II: Sequential Suzuki-Miyaura Coupling at C-2

With the C-6 position functionalized, the C-Br bond at the C-2 position becomes the next target. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron reagent and an organohalide.[8]

Scientific Rationale for Selectivity: To achieve selective coupling at C-2 over the less reactive C-5 chloro position, the choice of catalyst and conditions is critical.[5] Using a moderately active palladium catalyst system and thermal control (e.g., 80-100 °C) facilitates the reaction at the C-Br bond while leaving the C-Cl bond intact.[9]

Detailed Experimental Protocol:

-

Reagents & Materials:

-

6-Alkynyl-2-bromo-5-chloro-3-fluoropyridine (from Protocol I) (1.0 eq)

-

Arylboronic Acid or Pinacol Ester (1.3 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Pd(OAc)₂/SPhos

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous, degassed 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

In a Schlenk tube, combine the 2-bromopyridine substrate, the boronic acid reagent, the palladium catalyst, and the base.

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction to 85-95 °C and stir for 12-18 hours, monitoring by LC-MS.[9]

-

After cooling, dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash chromatography to isolate the C-2 arylated product.

-

Figure 2: A sequential, three-step cross-coupling strategy for the selective functionalization of 2-bromo-5-chloro-3-fluoro-6-iodopyridine.

Protocol III: Final Functionalization at C-5 via Buchwald-Hartwig Amination

The C-Cl bond is the least reactive of the three primary halogens and requires more specialized and robust catalytic systems to functionalize.[2] The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is effective for coupling amines with challenging aryl chlorides.[10]

Scientific Rationale for Selectivity: The strength of the C-Cl bond necessitates the use of highly active, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base.[2] These ligands facilitate the difficult oxidative addition of the C-Cl bond to the palladium center, which is the rate-limiting step. Elevated temperatures are typically required.[2]

Detailed Experimental Protocol:

-

Reagents & Materials:

-

2,6-Disubstituted-5-chloro-3-fluoropyridine (from Protocol II) (1.0 eq)

-

Primary or Secondary Amine (1.5 eq)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (2 mol%) or a suitable pre-catalyst.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous, degassed Toluene or 1,4-Dioxane

-

-

Procedure:

-

In a glovebox, charge a vial with the palladium source, ligand, and NaOtBu.

-

Add the 5-chloropyridine substrate and the solvent.

-

Add the amine and seal the vial tightly.

-

Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor by LC-MS.

-

Cool to room temperature, quench carefully with water, and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove catalyst residues.

-

Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the final tri-functionalized product.

-

Table 1: Summary of Selective Cross-Coupling Conditions

| Position | Halogen | Reaction Type | Catalyst System | Base | Solvent | Temperature |

| C-6 | Iodo | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPEA | THF / DMF | Room Temp |

| C-2 | Bromo | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 °C |

| C-5 | Chloro | Buchwald-Hartwig | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 100-120 °C |

Conclusion

The strategic functionalization of 2-bromo-5-chloro-3-fluoro-6-iodopyridine is a powerful demonstration of modern synthetic chemistry. By understanding and exploiting the inherent reactivity differences of the carbon-halogen bonds, chemists can sequentially introduce a wide array of molecular fragments with high precision and control. The protocols detailed in this guide provide a robust framework for researchers to access novel, highly substituted pyridine derivatives for applications across the chemical sciences.

References

- Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.

- Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

- Chemistry LibreTexts. (2020, July 1). 17.

- Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2738–2751.

- Benchchem.

- Knochel, P., & Piller, F. M. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- Li, Y., et al. (2020). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Organic Letters, 22(15), 5945–5950.

- ChemicalBook. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine synthesis.

- Jiao Research Group. (2021, January 15).

- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1645–1657.

- Wikipedia. (n.d.).

- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- Knochel, P., et al. (2016). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.

- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.

- Engle, K. M., & Chen, J. S. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10664–10670.

- Wouters, J., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 22(48), 17228-17232.

- Musilek, K., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Synlett, 28(18), 2329-2334.

- Guidechem. (2021, February 27).

- Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Molecules, 27(6), 1935.

- Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859.

- Saneyoshi, H., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1769.

- Tokyo Chemical Industry (India) Pvt. Ltd. (2021, April 19).

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.

- Fluorochem. (n.d.). 2-Bromo-5-chloro-3-iodopyridine.

- Holder, C., et al. (2025, December 1).

- ResearchGate. (n.d.).

- Kaczmarczyk, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Buchwald-Hartwig Conditions for Electron-Deficient Pyridines

Executive Summary

Electron-deficient pyridines (e.g., 2-halopyridines, pyrimidines, and pyrazines substituted with electron-withdrawing groups like -CN, -CF3, or -COR) represent a distinct challenge in palladium-catalyzed C-N cross-coupling. Unlike simple aryl halides, these substrates present two antagonistic failure modes:

-

Catalyst Poisoning: The Lewis-basic pyridine nitrogen competitively binds to the Pd(0) center, creating an off-cycle resting state that halts turnover.

-

Nucleophilic Sensitivity: The electron-deficient ring is prone to background Nucleophilic Aromatic Substitution (

) or base-mediated degradation, particularly when strong alkoxide bases are used.

This guide details a Third-Generation (G3) Precatalyst Protocol designed to bypass these issues. By utilizing bulky biaryl phosphine ligands (Buchwald Ligands) pre-loaded onto palladium, we ensure rapid oxidative addition and steric exclusion of the pyridine nitrogen, enabling high yields under mild conditions.

Mechanistic Insight: The "Pyridine Trap"

To troubleshoot these reactions, one must understand why standard conditions (e.g., Pd(OAc)₂/BINAP) often fail.

The Challenge

In a standard catalytic cycle, the active

The Solution: Steric Bulk & Precatalysts

Bulky Biaryl Phosphines (e.g., BrettPhos, XPhos): These ligands are spatially demanding. They form a "pocket" around the Pd center that permits the approach of the C-X bond (oxidative addition) but sterically clashes with the pyridine nitrogen, preventing non-productive coordination.

G3/G4 Precatalysts: Traditional Pd sources like

Diagram 1: The Catalytic Cycle & The Trap

Figure 1: The catalytic cycle highlighting the competitive "Off-Cycle Trap" where the pyridine nitrogen binds Pd(0). Bulky ligands prevent this pathway.

Decision Matrix: Ligand & Base Selection

Do not guess. Select your system based on the amine class and substrate sensitivity.

| Variable | Condition A (Robust) | Condition B (Sensitive) |

| Target Substrate | 2-Halopyridines, Pyrimidines | Substrates with Esters, Nitriles, Nitro groups |

| Amine Type | Primary Amines, Anilines | Secondary Amines, Acyclic Amines |

| Ligand (Precatalyst) | BrettPhos or tBuBrettPhos | RuPhos (for 2° amines) or XPhos |

| Base | NaOtBu (Sodium tert-butoxide) | K₂CO₃ or Cs₂CO₃ |

| Solvent | 1,4-Dioxane or Toluene | tBuOH or 1,4-Dioxane |

| Temperature | 80°C - 100°C | 80°C - 110°C |

| Rationale | Strong base ensures rapid deprotonation.[2] | Weak base prevents hydrolysis of esters/nitriles. |

Diagram 2: Optimization Workflow

Figure 2: Logical flow for selecting the initial screening conditions.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos/NaOtBu)

Use this for 2-chloropyridines coupling with primary amines where the substrate tolerates strong base.

Reagents:

-

Aryl Halide: 1.0 equiv (e.g., 2-chloro-5-trifluoromethylpyridine)[2]

-

Catalyst: BrettPhos Pd G3 (1–3 mol%)[5]

-

Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%), but G3 is strongly preferred for reproducibility.

-

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

-

Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]

-

Solids Addition: Charge the vial with the Aryl Halide (if solid), BrettPhos Pd G3, and NaOtBu.

-

Critical: Do not add the amine yet if it is a liquid.

-

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes (or evacuate/backfill 3 times).

-

Liquid Addition: Add the anhydrous Dioxane via syringe. Add the Amine and Aryl Halide (if liquid) via syringe.

-

Activation: Stir at room temperature for 1-2 minutes.

-

Self-Validation Check: The solution should turn from pale yellow to a darker orange/brown, indicating the activation of the precatalyst (reduction of Pd(II) to Pd(0)).

-

-

Heating: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

-

Why? High agitation is required because NaOtBu is only partially soluble; the reaction is heterogeneous.

-

-

Monitoring: Monitor by LCMS at 1 hour. Most reactions complete within 1-4 hours.

-

Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd and salts), concentrate, and purify via flash chromatography.

Protocol B: The "Weak Base" Method (RuPhos/Carbonate)

Use this for substrates containing esters, nitriles, or for secondary amines.

Reagents:

-

Catalyst: RuPhos Pd G3 (2–5 mol%)

-

Base:

(2.5 equiv) or -

Solvent: tBuOH (tert-Butanol) or tAmOH (tert-Amyl alcohol).

-

Expert Tip: Carbonate bases are poorly soluble in dioxane/toluene. tBuOH helps solubilize the base and facilitates the proton transfer step via a "shuttle" mechanism.

-

Step-by-Step:

-

Follow the inerting procedure as above.

-

Add Aryl Halide, RuPhos Pd G3, and powdered

(ensure it is finely ground). -

Add tBuOH (solid at RT, melt it at 30°C before use) and the Amine.

-

Heat to 100°C-110°C .

-

Note: Weak base reactions are slower.[6] Expect reaction times of 12–24 hours.

-

-

Workup: tBuOH is water-miscible. Dilute with water and extract into EtOAc/DCM.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM remains) | Catalyst Poisoning or Failure to Activate | 1. Switch to G3 Precatalyst if using Pd(OAc)₂.2.[3] Increase Temp to 110°C.3. Ensure inert atmosphere (Oxygen kills active Pd).[3] |

| Dehalogenation (Ar-H formed) | 1. Use anhydrous solvents.2. If using a secondary amine, switch to RuPhos (prevents | |

| Low Yield (Incomplete) | Catalyst Death | Add a second portion of catalyst (1 mol%) after 4 hours. |

| Regioselectivity Issues | (e.g., 2,4-dichloropyridine) | The C2-position is naturally more reactive.[3] Run at lower temp (60°C) to maximize selectivity for C2 over C4. |

| Black Precipitate | Pd Black Formation (Ligand dissociation) | Your ligand is not bulky enough or L:Pd ratio is off. Use G3 Precatalyst to enforce 1:1 ratio. |

References

-

Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science, 2013, 4, 916. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 19, 12564–12649. Link

-

Paul, F., et al. "Mechanism of the Pd-Catalyzed Amination of Electron-Deficient Heterocycles." Journal of the American Chemical Society, 2006, 128, 35, 11368. Link

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Introduction: Strategic Alkynylation of a Polyhalogenated Pyridine Core

In the landscape of modern drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. The compound 2-Bromo-5-chloro-3-fluoro-6-iodopyridine represents a versatile building block, offering multiple reaction handles for sequential, site-selective functionalization. The Sonogashira coupling, a robust and reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is an ideal tool for the alkynylation of this substrate.[1][2] This document provides a detailed experimental protocol for the selective Sonogashira coupling at the most reactive site of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine, supported by mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.

The key to the selective functionalization of this polyhalogenated pyridine lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3] The generally accepted order of reactivity is C-I > C-Br > C-Cl >> C-F.[4] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium(0) catalyst to the C-I bond the most facile and, therefore, the rate-determining step for the initial cross-coupling. Consequently, the Sonogashira coupling is expected to proceed with high selectivity at the C-6 position, leaving the bromo, chloro, and fluoro substituents intact for subsequent transformations.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While copper-free protocols exist, the co-catalytic system is often employed for its efficiency at milder conditions.[4][6]

The Palladium Cycle

-